An In-depth Technical Guide on the Synthesis and Characterization of 6-Thiophen-2-yl-1H-indazole
An In-depth Technical Guide on the Synthesis and Characterization of 6-Thiophen-2-yl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-thiophen-2-yl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The indazole nucleus is a well-established pharmacophore present in numerous biologically active compounds, while the thiophene moiety is a versatile building block known to enhance pharmacological activity and modulate electronic properties.[1][2][3] This guide details a robust synthetic protocol based on the Suzuki-Miyaura cross-coupling reaction, outlines a thorough characterization workflow, and discusses the potential applications of this promising molecule.
Introduction: The Convergence of Two Privileged Scaffolds
The fusion of an indazole core with a thiophene ring in 6-thiophen-2-yl-1H-indazole creates a molecule with considerable potential for drug discovery and materials science.[4][5] Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, are recognized as "privileged structures" in medicinal chemistry.[6][7][8] Their derivatives exhibit a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and kinase inhibitory properties.[6][9] The 1H-indazole tautomer is generally the more thermodynamically stable and predominant form.[6]
Thiophene and its derivatives are also crucial components in numerous pharmaceuticals and functional materials.[2][3][10][11] The sulfur-containing five-membered aromatic ring can engage in various non-covalent interactions, influencing drug-receptor binding and enhancing metabolic stability.[3] The combination of these two scaffolds in 6-thiophen-2-yl-1H-indazole is anticipated to yield novel compounds with unique biological profiles and material properties.
Synthetic Strategy: A Reliable Path via Suzuki-Miyaura Cross-Coupling
The construction of the C-C bond between the indazole and thiophene rings is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][12][13] This method is widely favored for its high efficiency, functional group tolerance, and relatively mild reaction conditions.[12] The proposed synthesis involves the coupling of a 6-bromo-1H-indazole with thiophene-2-boronic acid.
Caption: Synthetic pathway for 6-thiophen-2-yl-1H-indazole.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established procedures for Suzuki-Miyaura couplings of heterocyclic compounds.[1][12][13]
Materials:
-
6-Bromo-1H-indazole
-
Thiophene-2-boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME) or 1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromo-1H-indazole (1.0 eq.), thiophene-2-boronic acid (1.2 eq.), potassium carbonate (2.5 eq.), and Pd(dppf)Cl₂ (0.05 eq.).
-
Solvent Addition: Add a degassed mixture of DME and water (4:1 v/v) to the flask.
-
Reaction: Stir the reaction mixture at 90 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite. Wash the Celite pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 6-thiophen-2-yl-1H-indazole as the final product.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 6-thiophen-2-yl-1H-indazole. The following techniques are recommended:
Caption: General workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. The expected chemical shifts for 6-thiophen-2-yl-1H-indazole are predicted based on known data for indazole and thiophene derivatives.[14][15][16][17]
Table 1: Predicted ¹H NMR Data (in CDCl₃ or DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (indazole) | 10.0 - 13.0 | br s | - |
| H3 (indazole) | ~8.1 | s | - |
| H7 (indazole) | ~7.8 | d | ~8.4 |
| H5 (indazole) | ~7.5 | dd | ~8.4, ~1.5 |
| H4 (indazole) | ~7.7 | d | ~1.0 |
| H5' (thiophene) | ~7.4 | dd | ~5.1, ~1.1 |
| H3' (thiophene) | ~7.3 | dd | ~3.6, ~1.1 |
| H4' (thiophene) | ~7.1 | dd | ~5.1, ~3.6 |
Table 2: Predicted ¹³C NMR Data (in CDCl₃ or DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C7a (indazole) | ~140 |
| C3a (indazole) | ~123 |
| C4 (indazole) | ~121 |
| C5 (indazole) | ~118 |
| C6 (indazole) | ~135 |
| C7 (indazole) | ~110 |
| C3 (indazole) | ~134 |
| C2' (thiophene) | ~144 |
| C3' (thiophene) | ~125 |
| C4' (thiophene) | ~128 |
| C5' (thiophene) | ~123 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized compound.
-
Molecular Formula: C₁₁H₈N₂S[18]
-
Molecular Weight: 200.26 g/mol [18]
-
Expected Exact Mass (M+H)⁺: 201.0532 (calculated for C₁₁H₉N₂S⁺)
The fragmentation pattern in the mass spectrum can also provide structural information.
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule.[19]
Table 3: Predicted Characteristic IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3100 - 3300 | Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Sharp |
| C=C Stretch (Aromatic) | 1400 - 1600 | Multiple bands |
| C-N Stretch | 1250 - 1350 | Medium to strong |
| C-S Stretch | 600 - 800 | Weak to medium |
Potential Applications
The unique structural features of 6-thiophen-2-yl-1H-indazole make it a promising candidate for various applications:
-
Drug Discovery: The indazole and thiophene moieties are present in numerous FDA-approved drugs.[3] This scaffold could be a starting point for developing novel kinase inhibitors, anti-cancer agents, anti-inflammatory drugs, or compounds targeting the central nervous system.[6][9][20]
-
Materials Science: The conjugated π-system of 6-thiophen-2-yl-1H-indazole suggests potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1]
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and characterization of 6-thiophen-2-yl-1H-indazole. The proposed Suzuki-Miyaura cross-coupling protocol offers a reliable and efficient synthetic route. The detailed characterization workflow, including predicted NMR, MS, and IR data, provides a solid framework for verifying the structure and purity of the synthesized compound. Given the pharmacological significance of its constituent scaffolds, 6-thiophen-2-yl-1H-indazole represents a valuable building block for future research in drug discovery and materials science.
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